molecular formula C18H17F3N2O4 B2877104 6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1787880-92-5

6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2877104
CAS No.: 1787880-92-5
M. Wt: 382.339
InChI Key: AJDRYEYTOAQHGM-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic chemical compound designed for research applications. Its structure incorporates a 2H-pyran-2-one scaffold linked to a nicotinamide derivative via a piperidine spacer, a design feature seen in molecules targeting various biological pathways . The 2H-pyran-2-one core is a privileged structure in medicinal chemistry, found in various bioactive molecules . The inclusion of a piperidine ring is a common strategy to improve pharmacokinetic properties and is frequently utilized in drugs and research compounds that target the central nervous system (CNS) and G-protein-coupled receptors (GPCRs), such as orexin receptors . Furthermore, the 6-(trifluoromethyl)nicotinoyl moiety (a pyridine derivative) is a significant functional group in modern drug discovery. Similar trifluoromethyl-substituted heterocycles are present in compounds investigated as inhibitors for enzymes like Nicotinamide N-Methyl Transferase (NNMT) and EZH2, which are relevant in oncology and metabolic diseases . The specific combination of these elements suggests potential research utility in early-stage discovery projects, particularly in screening for enzyme inhibition or receptor modulation. Researchers may find this compound valuable as a building block or a reference standard in developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c1-11-8-14(9-16(24)26-11)27-13-4-6-23(7-5-13)17(25)12-2-3-15(22-10-12)18(19,20)21/h2-3,8-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDRYEYTOAQHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one , identified by its CAS number 1787880-92-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F3N2O4C_{18}H_{17}F_3N_2O_4 with a molecular weight of 382.3 g/mol . The presence of trifluoromethyl and piperidine moieties suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.
  • Antiparasitic Activity : Evidence shows potential efficacy against malaria parasites, similar to other compounds in its class.
  • Neuroprotective Effects : The piperidine derivative may interact with neuroreceptors, indicating possible applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Membrane Interaction : The hydrophobic regions of the molecule suggest it may interact with lipid membranes, impacting cell permeability and signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives similar to this compound, highlighting its potential against resistant bacterial strains. The results indicated a significant reduction in bacterial growth when tested in vitro, suggesting a promising avenue for antibiotic development.

Antimalarial Efficacy

In vivo studies demonstrated that related compounds effectively suppressed Plasmodium falciparum growth in murine models. The treated mice exhibited prolonged survival rates and reduced parasitemia levels, supporting the hypothesis that this class of compounds could be developed into effective antimalarial agents.

Neuroprotective Properties

Research into the neuroprotective effects revealed that the compound could modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like Alzheimer’s disease. The mechanism appears to involve the regulation of oxidative stress and inflammation pathways.

Data Summary Table

PropertyValue
CAS Number1787880-92-5
Molecular FormulaC18H17F3N2O4C_{18}H_{17}F_3N_2O_4
Molecular Weight382.3 g/mol
Antimicrobial ActivityEffective against resistant strains
Antimalarial ActivitySignificant in murine models
Neuroprotective EffectsModulates neurotransmitter levels

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs (pyran-2-one, piperidine, or trifluoromethyl groups) but differ in substituent patterns:

Key Observations

Substituent Position and Bioactivity: The nicotinoyl group in the target compound (vs. Trifluoromethyl placement: The 6-CF₃ position on nicotinoyl (target) versus 3-CF₃ on benzoyl (compound ) may alter electronic effects and steric hindrance, impacting target affinity.

Synthetic Efficiency: Compounds like 8c (65.2% yield ) demonstrate higher synthetic efficiency compared to urea-linked analogs (e.g., 14a, 35.2% yield ), likely due to fewer reactive intermediates.

Polarity: Urea-containing analogs (e.g., 14a ) exhibit higher polarity due to NH groups, which may improve solubility but limit blood-brain barrier penetration.

Implications for Drug Design

  • Nicotinoyl vs. Benzoyl: The nicotinoyl group in the target compound offers a balance between polarity and metabolic stability, making it preferable for central nervous system (CNS) targets over purely lipophilic benzoyl derivatives .
  • Piperidine Flexibility : The piperidin-4-yloxy linker in the target compound and analogs (e.g., ) provides conformational flexibility, aiding in target binding optimization.
  • Trifluoromethyl Utility : CF₃ groups across all analogs enhance resistance to oxidative metabolism, a critical feature for improving drug half-life .

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